molecular formula C6H8N2S B1396173 2-Allylsulfanyl-1H-imidazole CAS No. 27098-94-8

2-Allylsulfanyl-1H-imidazole

Cat. No.: B1396173
CAS No.: 27098-94-8
M. Wt: 140.21 g/mol
InChI Key: WTVJEEFWXBVPHZ-UHFFFAOYSA-N
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Description

2-Allylsulfanyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with an allylsulfanyl group. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the allylsulfanyl group in this compound enhances its reactivity and potential utility in synthetic chemistry and biological applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylsulfanyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an allylthiol with an imidazole derivative. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Allylsulfanyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The allylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

2-Allylsulfanyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Comparison with Similar Compounds

    2-Methylsulfanyl-1H-imidazole: Similar structure but with a methyl group instead of an allyl group.

    2-Phenylsulfanyl-1H-imidazole: Contains a phenyl group, leading to different reactivity and applications.

    2-Ethylsulfanyl-1H-imidazole:

Uniqueness: 2-Allylsulfanyl-1H-imidazole is unique due to the presence of the allylsulfanyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemists and researchers exploring new therapeutic agents and materials.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-5-9-6-7-3-4-8-6/h2-4H,1,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVJEEFWXBVPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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